molecular formula C20H11F2N3O B11658575 (2E)-2-(1H-benzimidazol-2-yl)-3-[5-(2,4-difluorophenyl)furan-2-yl]prop-2-enenitrile

(2E)-2-(1H-benzimidazol-2-yl)-3-[5-(2,4-difluorophenyl)furan-2-yl]prop-2-enenitrile

Cat. No.: B11658575
M. Wt: 347.3 g/mol
InChI Key: KESWNUVSHTYWKF-FMIVXFBMSA-N
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Description

(2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[5-(2,4-DIFLUOROPHENYL)FURAN-2-YL]PROP-2-ENENITRILE is a complex organic compound characterized by its unique structure, which includes a benzodiazole ring and a difluorophenyl-substituted furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[5-(2,4-DIFLUOROPHENYL)FURAN-2-YL]PROP-2-ENENITRILE typically involves multi-step organic reactions. One common approach is the condensation of 1H-1,3-benzodiazole-2-carbaldehyde with 5-(2,4-difluorophenyl)furan-2-carbaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) under reflux conditions to yield the desired product.

Industrial Production Methods

For industrial-scale production, the synthesis process can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[5-(2,4-DIFLUOROPHENYL)FURAN-2-YL]PROP-2-ENENITRILE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzodiazole or furan rings, facilitated by reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[5-(2,4-DIFLUOROPHENYL)FURAN-2-YL]PROP-2-ENENITRILE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of anti-cancer and anti-inflammatory drugs.

    Industry: Utilized in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[5-(2,4-DIFLUOROPHENYL)FURAN-2-YL]PROP-2-ENENITRILE involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to specific sites on these targets, modulating their activity and triggering a cascade of biochemical events. For example, in medicinal applications, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[5-(2,4-DIFLUOROPHENYL)FURAN-2-YL]PROP-2-ENENITRILE stands out due to its unique combination of a benzodiazole ring and a difluorophenyl-substituted furan ring, which imparts distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H11F2N3O

Molecular Weight

347.3 g/mol

IUPAC Name

(E)-2-(1H-benzimidazol-2-yl)-3-[5-(2,4-difluorophenyl)furan-2-yl]prop-2-enenitrile

InChI

InChI=1S/C20H11F2N3O/c21-13-5-7-15(16(22)10-13)19-8-6-14(26-19)9-12(11-23)20-24-17-3-1-2-4-18(17)25-20/h1-10H,(H,24,25)/b12-9+

InChI Key

KESWNUVSHTYWKF-FMIVXFBMSA-N

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)/C(=C/C3=CC=C(O3)C4=C(C=C(C=C4)F)F)/C#N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(=CC3=CC=C(O3)C4=C(C=C(C=C4)F)F)C#N

Origin of Product

United States

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